molecular formula C17H17NO4 B11188203 6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid

6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid

Cat. No.: B11188203
M. Wt: 299.32 g/mol
InChI Key: DFVCUWMWTINGCJ-UHFFFAOYSA-N
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Description

6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid is a complex organic compound known for its unique structural properties and potential applications in various fields of science. This compound belongs to the class of pyranoquinolines, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid typically involves the condensation of 7-hydroxy-1,2,2,4-tetramethylhydroquinoline-6-carbaldehyde with aroylacetic acid esters. The reaction is carried out in the presence of a catalyst, such as piperidine, and the mixture is boiled in alcohol to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) for converting the carboxylic acid group to an acyl chloride, which can then react with various nucleophiles.

Major Products Formed

The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,8,8,9-tetramethyl-2-oxo-8,9-dihydro-2H-pyrano[3,2-g]quinoline-3-carboxylic acid stands out due to its unique combination of structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17NO4

Molecular Weight

299.32 g/mol

IUPAC Name

6,8,8,9-tetramethyl-2-oxopyrano[3,2-g]quinoline-3-carboxylic acid

InChI

InChI=1S/C17H17NO4/c1-9-8-17(2,3)18(4)13-7-14-10(5-11(9)13)6-12(15(19)20)16(21)22-14/h5-8H,1-4H3,(H,19,20)

InChI Key

DFVCUWMWTINGCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C3C=C(C(=O)OC3=C2)C(=O)O)C)(C)C

Origin of Product

United States

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